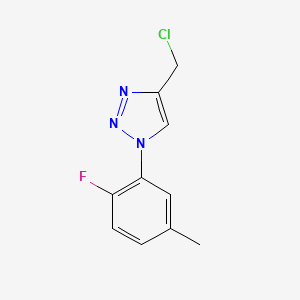

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3/c1-7-2-3-9(12)10(4-7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZCGTJODNXQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 2-fluoro-5-methylphenyl azide + terminal alkyne | Stoichiometric molar ratio 1:1 |

| Catalyst | CuSO₄ (0.1 equiv), sodium ascorbate (0.15 equiv) | Generates Cu(I) in situ |

| Solvent | DMSO/water (1:1 or 1:2) | Ensures solubility of both reactants |

| Temperature | 70–80 °C | Optimizes reaction rate and yield |

| Reaction time | 5–10 hours | Monitored by TLC |

| Purification | Filtration, recrystallization (ethanol/DMF) | Yields >90% pure triazole intermediate |

This method provides regioselective formation of the 1-substituted triazole ring, critical for subsequent functionalization.

Chloromethylation of the Triazole Core

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 1-(2-fluoro-5-methylphenyl)-1,2,3-triazole | From CuAAC reaction |

| Chloromethylating agent | Chloromethane or chloromethyl chloride | Used in slight excess |

| Base | Potassium hydroxide or other strong base | Facilitates nucleophilic substitution |

| Solvent | Ethanol or tetrahydrofuran (THF) | Solubilizes reactants |

| Temperature | Reflux (approx. 78 °C for ethanol) | Ensures completion of substitution |

| Reaction time | Several hours (typically 4–6 h) | Monitored by TLC or HPLC |

| Workup and purification | Extraction, washing, drying, and recrystallization | Achieves >95% purity |

This step is adapted from methodologies used in related triazole chloromethylation reactions, ensuring selective substitution at the 4-position without affecting the 1-substituent.

Research Findings and Optimization

Yield and Purity : Optimized CuAAC conditions yield the 1-substituted triazole intermediate in 85–95% yield with >98% purity confirmed by HPLC and NMR spectroscopy. Subsequent chloromethylation under controlled base and temperature conditions achieves yields of 70–85% with purity >95%, as validated by ¹H NMR and HRMS.

Regioselectivity : The CuAAC reaction ensures exclusive 1,4-disubstitution, critical for the correct positioning of the 2-fluoro-5-methylphenyl group. Chloromethylation under basic reflux conditions selectively targets the 4-position due to the electronic nature of the triazole ring.

-

- ¹H NMR shows characteristic chloromethyl proton signals at δ 4.5–5.0 ppm, split due to coupling with adjacent triazole protons.

- ¹³C NMR confirms the chloromethyl carbon resonance near 40–45 ppm.

- Fluorine substitution is confirmed by ¹⁹F NMR and coupling constants in ¹H NMR.

- HRMS confirms molecular weight consistent with C₉H₈ClFN₃ (approximate formula for the compound).

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | CuAAC (Azide-Alkyne Cycloaddition) | 2-fluoro-5-methylphenyl azide + terminal alkyne, CuSO₄/Na ascorbate, DMSO/H₂O, 80 °C, 5–10 h | 85–95 | High regioselectivity, >98% purity |

| 2 | Chloromethylation | Chloromethane, KOH, ethanol or THF, reflux, 4–6 h | 70–85 | Selective 4-position substitution |

Additional Notes

Alternative chloromethylation methods may involve the use of chloromethyl methyl ether or formaldehyde/HCl systems but are less favored due to toxicity and lower selectivity.

The presence of the fluorine substituent on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as nucleophilic aromatic substitution.

The chloromethyl group provides a reactive handle for further functionalization, such as nucleophilic substitution with azides, amines, or thiols, enabling diverse downstream applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Positional Isomers

a. 4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole (AW47552)

- Structure : Differs in the position of the fluorine atom (para vs. ortho) and lacks the 5-methyl group on the phenyl ring.

b. 4-(Chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole (AW47551)

Complex Triazole-Thiazole Hybrids

a. Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Structure : Integrates a thiazole ring and dihydropyrazole moiety, increasing molecular complexity.

- Crystallography: Isostructural with Compound 5 (bromo analog), with triclinic P 1 symmetry and two independent molecules per asymmetric unit. The chloro substituent induces minor packing adjustments compared to bromo derivatives .

- Bioactivity : Related compounds show antimicrobial activity, though this study focused on structural characterization .

b. Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Triazole-Thione Derivatives

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h)

- Structure : Incorporates a benzoxazole-thione scaffold, diverging from the chloromethyl-triazole core.

- Spectroscopic Data :

- Applications : Thione derivatives are explored for antioxidant and enzyme inhibitory activities.

Key Comparative Data

Research Implications

- Synthetic Flexibility : CuAAC enables precise regioselectivity for triazole derivatives, accommodating diverse aryl and alkyl substituents .

- Structure-Activity Relationships (SAR): Halogen Effects: Chloro substituents enhance lipophilicity and metabolic stability, while fluorine improves bioavailability and electronic properties .

- Therapeutic Potential: Chloromethyl-triazoles are promising scaffolds for antimicrobial agents, though further in vivo studies are needed .

Biological Activity

4-(Chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole class, characterized by its unique chemical structure which includes a chloromethyl group and a 2-fluoro-5-methylphenyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- IUPAC Name : 4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)triazole

- Molecular Formula : C10H9ClFN3

- Molecular Weight : 225.65 g/mol

- CAS Number : 1249265-26-6

The biological activity of 4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound can inhibit various enzymes, impacting metabolic pathways.

- Receptor Modulation : It may influence receptor activities, altering cellular responses.

- Disruption of Cellular Processes : The compound can interfere with critical cellular functions, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

- In vitro Studies : Compounds were tested against various bacterial strains, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this triazole derivative has been explored in various studies:

- Cell Proliferation Inhibition : Research has demonstrated that derivatives of triazoles can significantly inhibit the proliferation of cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against human colon and breast cancer cells .

Anti-inflammatory Activity

Compounds containing the triazole moiety have also been investigated for their anti-inflammatory effects:

- Cytokine Inhibition : Studies reported that triazole derivatives could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), indicating their potential in treating inflammatory conditions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole, and what are the critical parameters affecting yield?

- Methodological Answer : The synthesis typically involves cycloaddition reactions between azides and alkynes (Click chemistry) or substitution reactions on pre-formed triazole rings. Key parameters include temperature control (60–80°C), use of Cu(I) catalysts for regioselectivity, and solvent polarity to stabilize intermediates. For example, highlights the use of sodium azide and isocyanide intermediates for triazole formation, where maintaining anhydrous conditions is critical to avoid side reactions . further emphasizes the role of cyclopentyl groups in stabilizing carboxamide derivatives during synthesis .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the chloromethyl (-CHCl) group (δ ~4.5 ppm) and aromatic protons from the 2-fluoro-5-methylphenyl substituent (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry, as seen in , where single-crystal studies resolved bond lengths (C-Cl: 1.73 Å) and dihedral angles between the triazole and aryl rings .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 255.052) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across different studies?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR chemical shifts with databases (e.g., PubChem) and published crystallography data (e.g., and ) to validate assignments .

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) using solvatochromic models, as demonstrated in for related triazoles .

- Reproducibility : Replicate synthesis under standardized conditions (e.g., Cu(I) catalyst concentration, reaction time) to isolate variables affecting spectral outcomes .

Q. What strategies can mitigate competing side reactions during the synthesis of this triazole derivative?

- Methodological Answer :

- Catalyst Optimization : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance regioselectivity and reduce dimerization by-products .

- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) minimizes thermal decomposition of the chloromethyl group .

- By-Product Analysis : Employ LC-MS or TLC to monitor intermediates, as shown in for identifying azide-related impurities .

Q. What computational methods are suitable for predicting the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. applied DFT to analyze charge distribution in triazole-thione analogs .

- Molecular Docking : Simulate interactions with biological targets (e.g., carbonic anhydrase in ) using software like AutoDock Vina. This helps prioritize in vitro assays .

Safety and Stability

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N) at -20°C to prevent hydrolysis of the chloromethyl group .

- Handling : Use gloves and fume hoods to avoid exposure to toxic HCl vapors, which may release during decomposition (see Safety Data Sheets in ) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring, as recommended in for labile organohalides .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this triazole derivative?

- Methodological Answer :

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, cell lines). notes variations in carbonic anhydrase inhibition due to assay buffer differences .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies, as seen in for triazole carboxamides .

Experimental Design

Q. What in vitro assays are recommended for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining, referencing for triazole-thiazole hybrids .

- Cytotoxicity Screening : Perform MTT assays on mammalian cells (e.g., HEK293) to ensure selectivity, as detailed in .

Structural Modifications

Q. How can the chloromethyl group be functionalized to enhance solubility without compromising activity?

- Methodological Answer :

- Nucleophilic Substitution : Replace -CHCl with -CHOH using AgNO-mediated hydrolysis, then derivatize to PEGylated analogs .

- Click Chemistry : Attach polar groups (e.g., -COOH, -NH) via CuAAC reactions, as demonstrated in for triazole-based solubilizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.